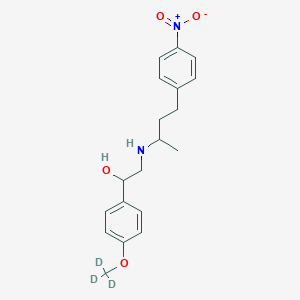

Phenylethanolamine A-D3

Description

Properties

Molecular Formula |

C19H24N2O4 |

|---|---|

Molecular Weight |

347.4 g/mol |

IUPAC Name |

2-[4-(4-nitrophenyl)butan-2-ylamino]-1-[4-(trideuteriomethoxy)phenyl]ethanol |

InChI |

InChI=1S/C19H24N2O4/c1-14(3-4-15-5-9-17(10-6-15)21(23)24)20-13-19(22)16-7-11-18(25-2)12-8-16/h5-12,14,19-20,22H,3-4,13H2,1-2H3/i2D3 |

InChI Key |

DVUFPRMEKXKECP-BMSJAHLVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=C(C=C1)C(CNC(C)CCC2=CC=C(C=C2)[N+](=O)[O-])O |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)[N+](=O)[O-])NCC(C2=CC=C(C=C2)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

Phenylethanolamine A and its Deuterated Analog: Unraveling the Mechanism of a Putative Beta-Adrenergic Agonist

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylethanolamine A is a compound identified as a novel beta-adrenergic agonist, reportedly used illicitly as a growth-promoting agent in livestock. Its deuterated analog, Phenylethanolamine A-D3, has been synthesized for use as an internal standard in analytical detection methods. Despite its classification as a beta-agonist, detailed pharmacological data, including receptor binding affinities, functional potencies, and specific downstream signaling pathways, are not extensively available in peer-reviewed scientific literature. This guide synthesizes the currently accessible information regarding the mechanism of action of Phenylethanolamine A and its deuterated form, highlighting the existing knowledge gaps and providing a framework for future research.

Introduction

Phenylethanolamine A (CAS 1346746-81-3) is structurally distinct from the endogenous trace amine phenylethanolamine (PEOH, CAS 7568-93-6). While PEOH has been studied for its cardiovascular and psychoactive effects, Phenylethanolamine A has emerged in the context of analytical toxicology as an undeclared substance in animal feed.[1][2] Its deuterated counterpart, Phenylethanolamine A-D3 (CAS 2507994-61-6), serves as a stable isotope-labeled internal standard for its detection.[3] The primary assertion regarding Phenylethanolamine A's mechanism of action is its function as a beta-adrenergic agonist.[1][2][3][4][5] This classification suggests that it likely interacts with beta-adrenergic receptors (β-ARs), a class of G-protein coupled receptors (GPCRs) that play crucial roles in regulating physiological processes such as cardiac function, bronchodilation, and metabolism.

Some commercial suppliers have anecdotally categorized Phenylethanolamine A as a "kinase inhibitor" with potential anticancer properties.[6][7] However, the primary scientific literature currently available supports its role as a beta-agonist. This guide will focus on the evidence supporting its action on the beta-adrenergic system.

Core Mechanism of Action: Beta-Adrenergic Agonism

As a putative beta-adrenergic agonist, Phenylethanolamine A is expected to bind to and activate β-ARs on the surface of target cells. This activation initiates a cascade of intracellular signaling events, the most common of which is the Gs-protein/adenylyl cyclase pathway.

Anticipated Signaling Pathway

Activation of β-ARs by an agonist like Phenylethanolamine A would lead to a conformational change in the receptor, promoting the exchange of GDP for GTP on the alpha subunit of the associated stimulatory G-protein (Gs). The activated Gsα subunit then dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). cAMP, a ubiquitous second messenger, subsequently activates Protein Kinase A (PKA). PKA phosphorylates a multitude of downstream target proteins, leading to the ultimate physiological response, which can vary depending on the specific β-AR subtype (β1, β2, or β3) and the cell type.

Figure 1: Proposed signaling pathway for Phenylethanolamine A as a beta-adrenergic agonist.

Quantitative Data

Detailed quantitative data on the binding affinity (Ki) and functional potency (EC50) of Phenylethanolamine A and its D3 analog at specific beta-adrenergic receptor subtypes are currently lacking in the public domain. The only available quantitative data comes from an immunoassay developed for its detection.

| Compound | Assay Type | Parameter | Value | Reference |

| Phenylethanolamine A | SERS-based Immunochromatographic Assay | IC50 | 0.06 ng/mL | [1][2][4] |

| Phenylethanolamine A | SERS-based Immunochromatographic Assay | Limit of Detection (LOD) | 0.32 pg/mL | [1][2][4] |

Note: The IC50 value presented here is from a competitive immunoassay and reflects the concentration of the analyte required to inhibit the binding of an antibody to a solid-phase antigen by 50%. It does not represent receptor binding affinity.

Experimental Protocols

Detailed experimental protocols for the pharmacological characterization of Phenylethanolamine A are not available in published literature. However, standard methodologies for assessing beta-agonist activity would include radioligand binding assays and functional assays measuring downstream signaling.

Radioligand Binding Assay (Hypothetical Workflow)

This type of assay would be essential to determine the binding affinity and selectivity of Phenylethanolamine A for different beta-adrenergic receptor subtypes.

Figure 2: A generalized workflow for a radioligand binding assay.

cAMP Accumulation Assay (Hypothetical Workflow)

This functional assay would measure the ability of Phenylethanolamine A to stimulate the production of the second messenger cAMP, confirming its agonist activity.

Figure 3: A generalized workflow for a cAMP accumulation assay.

Phenylethanolamine A-D3

Phenylethanolamine A-D3 is the deuterated analog of Phenylethanolamine A. The "D3" designation indicates the substitution of three hydrogen atoms with deuterium. The primary application of this compound is as an internal standard in mass spectrometry-based analytical methods for the detection and quantification of Phenylethanolamine A. The introduction of deuterium atoms results in a predictable mass shift, allowing it to be distinguished from the non-deuterated analyte while exhibiting similar chemical and chromatographic properties. The precise location of the deuterium atoms on the molecule is not consistently reported in publicly available sources. The use of a deuterated standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby improving the accuracy and precision of the analytical method.[3]

Future Directions and Conclusion

The current understanding of the mechanism of action of Phenylethanolamine A is limited and largely based on its classification as a beta-adrenergic agonist in the context of its detection as an illicit substance. To provide a comprehensive understanding of its pharmacology, further research is imperative. Key areas for future investigation include:

-

Receptor Binding Studies: Determination of the binding affinities (Ki) of Phenylethanolamine A and its enantiomers for the β1, β2, and β3 adrenergic receptor subtypes.

-

Functional Assays: Measurement of the functional potency (EC50) and efficacy of Phenylethanolamine A at each β-AR subtype through downstream signaling assays (e.g., cAMP accumulation, reporter gene assays).

-

In Vivo Studies: Investigation of the physiological effects of Phenylethanolamine A in animal models to correlate its in vitro activity with in vivo responses, such as changes in heart rate, blood pressure, and metabolic parameters.

-

Structural Elucidation of D3 Analog: Definitive identification of the positions of the deuterium atoms in Phenylethanolamine A-D3.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Ultrasensitive and quantitative detection of a new β-agonist phenylethanolamine A by a novel immunochromatographic assay based on surface-enhanced Raman scattering (SERS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activity of N-(phenethyl)phenylethanolamines at beta(1) and beta(2) adrenoceptors: structural modifications can result in selectivity for either subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Phenylethanolamine - Wikiwand [wikiwand.com]

- 6. Phenylethanolamine A | 1346746-81-3 | WDC74681 | Biosynth [biosynth.com]

- 7. cymitquimica.com [cymitquimica.com]

Early Studies on Phenylethanolamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the foundational research on phenylethanolamine. While the topic of interest is Phenylethanolamine A-D3, it is crucial to note that early pharmacological studies were conducted on the non-deuterated parent compound, phenylethanolamine. Phenylethanolamine A-D3, a deuterium-labeled isotopologue of Phenylethanolamine A, primarily serves as an internal standard for analytical and quantitative studies, such as immunochromatographic assays. Phenylethanolamine A is recognized as a byproduct in the synthesis of Ractopamine and functions as a β-adrenergic agonist. This guide will focus on the early experimental findings, pharmacological properties, and relevant biological pathways associated with phenylethanolamine.

Core Pharmacological Findings

Early classical pharmacological investigations of phenylethanolamine were pioneered by Tainter, who examined its effects in animal models, including rabbits, cats, and dogs.[1] Subsequent research by Shannon and coworkers further expanded upon these initial findings.[1]

Cardiovascular Effects

Intravenous administration of phenylethanolamine was found to induce a rapid increase in blood pressure.[1] However, the compound exhibited little to no effect when administered via other routes. For instance, subcutaneous doses as high as 200 mg in rabbits and oral doses of 1 gram in humans did not produce any discernible effects on blood pressure.[1] In dogs, intravenous administration of 10–30 mg/kg of the drug led to an increased pupil diameter and a decrease in body temperature.[1] Interestingly, heart rate was observed to decrease at doses of 10 or 17.5 mg/kg, but increased at a dose of 30 mg/kg.[1]

Effects on Smooth Muscle

In vivo and in vitro experiments on intestinal smooth muscle from cats and rabbits demonstrated that phenylethanolamine induced relaxation and inhibition.[1]

Ocular Effects

Lipolytic Effects

Research conducted by Carpéné and colleagues indicated that phenylethanolamine did not significantly stimulate lipolysis in cultured adipocytes from guinea pigs or humans.[1] However, moderate stimulation was observed in adipocytes from rats and hamsters.[1] This lipolytic activity was found to be inhibited by non-selective β-blockers, as well as selective β1 and β2-antagonists, but not by a selective β3-antagonist.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from early studies on phenylethanolamine.

| Parameter | Species | Dose | Route of Administration | Effect | Reference |

| Blood Pressure | Rabbit | 200 mg | Subcutaneous | No effect | [1] |

| Blood Pressure | Human | 1 g (total) | Oral | No effect | [1] |

| Pupil Diameter | Dog | 10–30 mg/kg | Intravenous | Increased | [1] |

| Body Temperature | Dog | 10–30 mg/kg | Intravenous | Decreased | [1] |

| Heart Rate | Dog | 10 or 17.5 mg/kg | Intravenous | Decreased | [1] |

| Heart Rate | Dog | 30 mg/kg | Intravenous | Increased | [1] |

| Respiration | Cat | 1–5 mg/kg | Intravenous | No definite changes | [1] |

| Respiration | Rabbit | 1–5 mg/kg | Intravenous | No definite changes | [1] |

| Bronchodilation | Animals | Not specified | Not specified | No broncho-dilatory properties | [1] |

| Parameter | Species | Cell Type | Effect | Reference |

| Lipolysis | Guinea Pig | Cultured Adipocytes | No significant stimulation | [1] |

| Lipolysis | Human | Cultured Adipocytes | No significant stimulation | [1] |

| Lipolysis | Rat | Cultured Adipocytes | Moderate stimulation (inhibited by bupranolol, CGP 20712A, and ICI 118,551; not inhibited by SR 59230A) | [1] |

| Lipolysis | Hamster | Cultured Adipocytes | Moderate stimulation (inhibited by bupranolol, CGP 20712A, and ICI 118,551; not inhibited by SR 59230A) | [1] |

Experimental Protocols

In Vivo Cardiovascular and Physiological Studies

-

Subjects: Rabbits, cats, and dogs were utilized in the initial studies.

-

Drug Administration: Phenylethanolamine was administered through various routes, including intravenous, subcutaneous, and gastric intubation, to assess its systemic effects.

-

Parameters Measured: Key physiological parameters such as blood pressure, heart rate, pupil diameter, body temperature, and respiration were monitored and recorded.

In Vitro Smooth Muscle Studies

-

Tissue Preparation: Intestinal smooth muscle tissues were isolated from cats and rabbits.

-

Experimental Setup: The isolated tissues were likely mounted in an organ bath containing a physiological salt solution, and changes in muscle contraction and relaxation were measured in response to the addition of phenylethanolamine.

Adipocyte Lipolysis Assay

-

Cell Culture: Adipocytes were cultured from tissue samples obtained from guinea pigs, humans, rats, and hamsters.

-

Treatment: The cultured adipocytes were treated with phenylethanolamine in the presence or absence of various adrenergic receptor antagonists (bupranolol, CGP 20712A, ICI 118,551, and SR 59230A).

-

Measurement of Lipolysis: The extent of lipolysis was likely determined by measuring the release of glycerol or free fatty acids into the culture medium.

Synthesis of Phenylethanolamine

An early method for the synthesis of phenylethanolamine involved the reduction of 2-nitro-1-phenyl-ethanol.[1] A more contemporary and higher-yield synthesis is achieved through the reduction of benzoyl cyanide using a reducing agent such as LiAlH₄.[1]

Signaling Pathways

Phenylethanolamine exerts its effects primarily through interaction with the adrenergic signaling pathway. It is also structurally related to endogenous catecholamines and is involved in their biosynthesis.

Catecholamine Biosynthesis

Phenylethanolamine is structurally similar to the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine. The enzyme phenylethanolamine N-methyltransferase (PNMT) is responsible for the conversion of norepinephrine to epinephrine, highlighting the compound's relevance in this pathway.

Caption: The biosynthesis pathway of catecholamines.

Adrenergic Signaling

As a β-adrenergic agonist, phenylethanolamine binds to and activates β-adrenergic receptors, which are G-protein coupled receptors. This interaction initiates a downstream signaling cascade, typically involving the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent activation of protein kinase A (PKA).

References

The Biological Function of Deuterated Phenylethanolamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological function of deuterated phenylethanolamine. While research specifically focused on deuterated phenylethanolamine is nascent, this document extrapolates from the known pharmacology of phenylethanolamine and the established principles of deuterium substitution in drug development. The primary biological effect of deuterating phenylethanolamine is expected to be a significant alteration of its pharmacokinetic profile, leading to a longer half-life and potentially enhanced potency. This guide covers the theoretical basis for these effects, proposed signaling pathways, detailed synthetic and experimental protocols, and quantitative data from related compounds to provide a framework for future research and development.

Introduction: The Rationale for Deuterating Phenylethanolamine

Phenylethanolamine, also known as β-hydroxyphenethylamine, is a trace amine endogenously produced in humans and other mammals.[1] It serves as a substrate for the enzyme phenylethanolamine N-methyltransferase (PNMT), which catalyzes its conversion to N-methylphenylethanolamine.[1] The primary biological significance of the phenylethanolamine structure is its role as a precursor in the biosynthesis of epinephrine (adrenaline) from norepinephrine, a reaction also catalyzed by PNMT.[2][3]

Deuterium, a stable isotope of hydrogen, possesses a greater atomic mass due to an additional neutron.[4] When hydrogen atoms in a drug molecule are replaced with deuterium, the resulting carbon-deuterium (C-D) bond is stronger than the corresponding carbon-hydrogen (C-H) bond.[4] This difference in bond strength leads to the "kinetic isotope effect," where the cleavage of a C-D bond by metabolic enzymes occurs at a slower rate than the cleavage of a C-H bond.[4][5]

In the context of phenylethanolamine, deuteration at positions susceptible to enzymatic degradation, such as the α and β carbons, is expected to slow its metabolism by enzymes like monoamine oxidase (MAO).[5] This reduced metabolic clearance would lead to a longer biological half-life, increased systemic exposure, and potentially enhanced or prolonged pharmacological activity.

Proposed Biological Function and Mechanism of Action

The primary biological function of deuterated phenylethanolamine is anticipated to be a potentiation and extension of the effects observed with its non-deuterated counterpart. The parent compound, phenylethanolamine, exhibits cardiovascular activity and can act as a sympathomimetic agent.[1]

The proposed mechanism of action for deuterated phenylethanolamine involves:

-

Reduced Metabolism: Deuterium substitution at the α and β positions of the ethylamine side chain is predicted to decrease the rate of oxidative deamination by monoamine oxidase (MAO-B is a key enzyme in the metabolism of the related compound phenylethylamine).[5][6] This would result in higher and more sustained plasma and tissue concentrations of the parent molecule.

-

Enhanced Receptor Interaction: By persisting in the body for a longer duration, deuterated phenylethanolamine would have an extended opportunity to interact with its biological targets. While phenylethanolamine itself has weak affinity for adrenergic receptors, its metabolite, N-methylphenylethanolamine, and its structural similarity to norepinephrine suggest potential interactions with the adrenergic system.

-

Increased Substrate Availability for PNMT: A slower degradation rate could lead to increased availability of deuterated phenylethanolamine as a substrate for PNMT, potentially leading to higher and more sustained levels of its N-methylated metabolite.[1]

Quantitative Data

Direct quantitative data on the biological effects of deuterated phenylethanolamine is not yet widely available in published literature. However, studies on the related compound, deuterated β-phenylethylamine (PEA), provide a strong basis for predicting its effects.

| Compound | Experiment | Observation | Reference |

| α,α,β,β-tetradeutero-β-phenylethylamine | Spontaneous motor activity in rats | Significantly increased intensity and duration of sniffing, headweaving, splayed hindlimbs, and hyperreactivity compared to non-deuterated PEA. | [5] |

| α,α,β,β-tetradeutero-β-phenylethylamine | Conditioned taste aversion in rats | No significant difference in the ability to elicit a conditioned taste aversion compared to non-deuterated PEA. | [5] |

Experimental Protocols

Synthesis of Deuterated Phenylethanolamine

A general method for the synthesis of deuterated phenylethanolamines can be adapted from protocols for deuterated β-receptor agonists.[7] A versatile synthesis of selectively deuterated amines has also been described.[8]

Protocol: Synthesis of α,β-Deuterated Phenylethanolamine

-

Friedel-Crafts Acylation: A deuterated benzene derivative is reacted with bromoacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form an ω-bromo-acetophenone intermediate.

-

Nucleophilic Substitution: The intermediate from step 1 is reacted with a suitable amine source (e.g., ammonia or a protected amine) to introduce the amino group.

-

Reduction: The keto group of the resulting amino-ketone is reduced to a hydroxyl group using a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The use of deuterated reducing agents (e.g., NaBD₄) can introduce deuterium at the β-position.

-

Purification: The final product is purified using standard techniques such as column chromatography or recrystallization. Chemical purity and isotopic abundance should be confirmed by NMR and mass spectrometry.[7]

In Vivo Pharmacokinetic Study in Rodents

Objective: To compare the pharmacokinetic profiles of deuterated and non-deuterated phenylethanolamine.

Protocol:

-

Animal Model: Male Sprague-Dawley rats (n=6 per group).

-

Drug Administration: Administer equimolar doses of deuterated and non-deuterated phenylethanolamine via intravenous (IV) injection.

-

Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) into heparinized tubes.

-

Plasma Preparation: Centrifuge blood samples to separate plasma.

-

Sample Analysis: Extract phenylethanolamine from plasma samples using liquid-liquid or solid-phase extraction. Analyze the concentration of the parent drug and its major metabolites using LC-MS/MS.

-

Data Analysis: Calculate pharmacokinetic parameters such as half-life (t₁/₂), area under the curve (AUC), clearance (CL), and volume of distribution (Vd) for both compounds.

In Vitro Metabolism Assay using Liver Microsomes

Objective: To assess the metabolic stability of deuterated phenylethanolamine.

Protocol:

-

Microsome Preparation: Use commercially available pooled human or rat liver microsomes.

-

Incubation: Incubate deuterated and non-deuterated phenylethanolamine with liver microsomes in the presence of an NADPH-regenerating system at 37°C.

-

Time Points: Collect aliquots from the incubation mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Reaction Quenching: Stop the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Analysis: Centrifuge the samples and analyze the supernatant for the remaining parent compound using LC-MS/MS.

-

Data Analysis: Determine the rate of metabolism and the intrinsic clearance for both compounds.

Signaling Pathways

The signaling pathways of deuterated phenylethanolamine are expected to be similar to those of its non-deuterated counterpart and related catecholamines, primarily involving the adrenergic system. The key difference will be the prolonged activation of these pathways due to the increased metabolic stability of the deuterated compound.

Proposed Signaling Cascade

Caption: Proposed adrenergic signaling pathway for deuterated phenylethanolamine.

Experimental and Synthetic Workflows

Synthetic Workflow

Caption: General synthetic workflow for deuterated phenylethanolamine.

In Vivo Experimental Workflow

Caption: Workflow for a comparative in vivo pharmacokinetic study.

Conclusion and Future Directions

The deuteration of phenylethanolamine represents a promising strategy for enhancing its therapeutic potential by improving its metabolic stability. While direct experimental data remains limited, the foundational principles of the kinetic isotope effect and the known pharmacology of related compounds provide a strong rationale for its development. Future research should focus on the synthesis and in vitro and in vivo characterization of specifically deuterated phenylethanolamine analogues to confirm the hypotheses presented in this guide. Such studies will be crucial for elucidating the precise biological functions and potential therapeutic applications of this novel chemical entity.

References

- 1. Phenylethanolamine - Wikipedia [en.wikipedia.org]

- 2. Phenylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]

- 3. The Reaction Mechanism of Phenylethanolamine N-Methyltransferase: A Density Functional Theory Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deuterium substitution enhances the effects of beta-phenylethylamine on spontaneous motor activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phenethylamine - Wikipedia [en.wikipedia.org]

- 7. CN104292061A - Synthetic method of deuterium-labeled phenylethanolamine beta receptor stimulants - Google Patents [patents.google.com]

- 8. A general, versatile and divergent synthesis of selectively deuterated amines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Phenylethanolamine A and its Deuterated Analog as a Derivative of Phenethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Phenylethanolamine A, a substituted phenethylamine derivative, and its deuterated analog, Phenylethanolamine A-D3. Phenylethanolamine A, identified as 1-(4-methoxyphenyl)-2-((1-methyl-3-(4-nitrophenyl)propyl)amino)ethan-1-ol, has emerged as a compound of interest due to its classification as a beta-adrenergic agonist and its origin as a byproduct in the synthesis of Ractopamine. This guide details its chemical identity, physicochemical properties, and analytical methodologies for its detection and quantification. Furthermore, it explores its pharmacological context and the pivotal role of its deuterated form as an internal standard in analytical assays.

Introduction

Phenethylamines are a broad class of organic compounds based on the phenethylamine core structure. This class includes endogenous neurotransmitters like dopamine and norepinephrine, as well as a wide range of synthetic compounds with diverse pharmacological activities. Phenylethanolamine A is a complex derivative of this family, distinguished by substitutions on both the phenyl ring and the ethanolamine side chain. Its deuterated analog, Phenylethanolamine A-D3, serves as a critical tool for accurate quantification in complex matrices. This guide aims to consolidate the available technical information on these compounds to support research and development activities.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of Phenylethanolamine A is fundamental for its application in research and as an analytical standard.

| Property | Value | Reference |

| Systematic Name | 1-(4-methoxyphenyl)-2-((1-methyl-3-(4-nitrophenyl)propyl)amino)ethan-1-ol | N/A |

| CAS Number | 1346746-81-3 | |

| Molecular Formula | C₁₉H₂₄N₂O₄ | |

| Molecular Weight | 344.40 g/mol | |

| Appearance | Solid |

Table 1: Chemical and Physical Properties of Phenylethanolamine A

| Property | Value | Reference |

| Systematic Name | 1-(4-methoxyphenyl)-2-((1-methyl-3-(4-nitrophenyl)propyl)amino)ethan-1-ol-d3 | N/A |

| CAS Number | 2507994-61-6 | |

| Molecular Formula | C₁₉H₂₁D₃N₂O₄ | |

| Molecular Weight | 347.42 g/mol | |

| Appearance | White to off-white solid |

Table 2: Chemical and Physical Properties of Phenylethanolamine A-D3

Synthesis

General Synthesis of Deuterium-Labeled Phenylethanolamine β-Receptor Agonists

A patented method describes a general three-step synthesis for deuterium-labeled phenylethanolamine β-receptor agonists, which can be adapted for Phenylethanolamine A-D3. The synthesis involves:

-

Friedel-Crafts Acylation: Reaction of a substituted benzene with bromoacetyl chloride in the presence of a Lewis acid catalyst to form an ω-bromo-acetophenone intermediate.

-

Nucleophilic Substitution: Reaction of the ω-bromo-acetophenone intermediate with a deuterated amine.

-

Reduction: Reduction of the resulting intermediate to yield the final deuterium-labeled phenylethanolamine.

The chemical purity of the final product is reported to be greater than 99%, with an isotopic abundance at the labeling site also exceeding 99%.

General synthesis workflow for Deuterium-Labeled Phenylethanolamine A-D3.

Analytical Methodology

The accurate quantification of Phenylethanolamine A in various matrices is crucial for research and regulatory purposes. Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the method of choice for this application.

Sample Preparation

A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been validated for the extraction of Phenylethanolamine A from complex matrices such as animal hair, tissues, and feeds.

Protocol:

-

Extraction: Homogenize the sample and extract with a solution of acetonitrile/water (80:20, v/v).

-

Purification: The extract is then purified using the QuEChERS method.

-

Concentration and Reconstitution: The purified extract is dried under a stream of nitrogen. For hair samples, the residue is reconstituted in the mobile phase. For other matrices, the residue is diluted with 0.1% formic acid in water.

UHPLC-MS/MS Analysis

Chromatographic Conditions:

-

Column: Waters Acquity BEH C18 column

-

Mobile Phase: A gradient of 0.1% formic acid in water and methanol.

-

Internal Standard: Phenylethanolamine A-D3 is used for quantification.

Mass Spectrometry Conditions:

-

Ionization: Positive electrospray ionization (ESI+)

-

Mode: Multiple Reaction Monitoring (MRM)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Phenylethanolamine A | 345 | 327, 150 |

| Phenylethanolamine A-D3 | 348 | 330 |

Table 3: Mass Spectrometry Parameters for Phenylethanolamine A and its D3 Analog

The ion pair m/z 345/327 is used for the quantification of Phenylethanolamine A, while m/z 348/330 is used for the internal standard.

Method Validation and Performance

The analytical method has been validated according to the European Commission Decision 2002/657/EC.

| Parameter | Result |

| Decision Limit (CCα) | 0.10 to 0.26 µg/kg |

| Detection Capability (CCβ) | 0.20 to 0.37 µg/kg |

| Mean Recovery | 95.4 - 108.9% |

| Intra-day CV | 2.2 - 5.6% |

| Inter-day CV | 3.1 - 6.2% |

Table 4: Performance Characteristics of the UHPLC-MS/MS Method for Phenylethanolamine A

UHPLC-MS/MS analytical workflow for Phenylethanolamine A.

Pharmacology and Biological Activity

Phenylethanolamine A is classified as a β-adrenergic agonist. This class of compounds mimics the effects of epinephrine and norepinephrine, which play crucial roles in the sympathetic nervous system.

Adrenergic Signaling Pathway

As a β-adrenergic agonist, Phenylethanolamine A is expected to bind to β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The binding of an agonist to these receptors typically initiates a signaling cascade.

Simplified beta-adrenergic signaling pathway initiated by an agonist.

Conclusion

Phenylethanolamine A represents a significant substituted phenethylamine derivative with established β-adrenergic agonist activity. The development of a robust and sensitive UHPLC-MS/MS method, utilizing its deuterated analog Phenylethanolamine A-D3 as an internal standard, allows for its precise quantification in various biological and environmental samples. This technical guide provides a foundational resource for researchers and professionals in drug development and analytical chemistry, consolidating key information on the synthesis, characterization, and analysis of these compounds. Further research into the specific kinase inhibitory profile and detailed pharmacological effects of Phenylethanolamine A will be crucial in elucidating its full biological significance.

The Role of Deuterated Analogs in Ractopamine Synthesis and Analysis: A Technical Guide

An Examination of Phenylethanolamine A-D3 and Process-Related Impurities

This technical guide provides an in-depth analysis of impurities and analytical standards related to the synthesis of Ractopamine. A common misconception is the classification of deuterated compounds, such as a potential "Phenylethanolamine A-D3," as byproducts. This document clarifies that such molecules are, in fact, intentionally synthesized stable isotope-labeled internal standards (SIL-IS) crucial for high-fidelity quantitative analysis. The focus will then shift to actual process-related impurities formed during Ractopamine manufacturing, their origins, and the methodologies for their control and detection.

The Critical Role of Deuterated Internal Standards

In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard is essential for accuracy and precision.[1][2] An ideal internal standard is a stable isotope-labeled version of the analyte, such as a deuterated variant (e.g., Ractopamine-D3 or -D6).[1][3]

These standards are not byproducts of synthesis; they are critical reagents added to a sample in a known quantity before processing.[1] Their function is to mimic the analyte of interest throughout the experimental workflow, including extraction, HPLC injection, and ionization, thereby compensating for variations and matrix effects that can suppress or enhance the analyte's signal.[1][4] Because a deuterated standard is chemically identical to the non-labeled analyte, it co-elutes during chromatography and experiences similar ionization behavior, but it is distinguishable by the mass spectrometer due to its higher mass.[1][2] This allows for a precise ratiometric quantification of the target analyte. Regulatory bodies like the European Medicines Agency (EMA) strongly advocate for the use of SIL-IS in bioanalytical methods.[4]

The logical workflow below illustrates the function of a deuterated internal standard in a typical quantitative LC-MS/MS analysis.

Process-Related Impurities in Ractopamine Synthesis

During the synthesis of Active Pharmaceutical Ingredients (APIs) like Ractopamine, the formation of impurities is a critical concern that must be monitored and controlled to meet regulatory guidelines.[5] While dozens of minor impurities may arise, two of the most significant process-related impurities in common Ractopamine synthesis routes are Deoxy-ractopamine and O-methyl-ractopamine.[5]

The most prevalent synthetic pathway to Ractopamine involves the reductive amination of a ketone precursor ("Keto-Ractopamine"), which is formed from key starting materials. It is during the reduction of this intermediate that the primary impurities can be generated.

The diagram below outlines a common synthetic pathway and highlights the stages where these impurities are typically formed.

References

An In-depth Technical Guide to Phenylethanolamine A and its Deuterated Form, Phenylethanolamine A-D3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Phenylethanolamine A, a β-adrenergic agonist, and its deuterated analog, Phenylethanolamine A-D3. The document details their chemical properties, synthesis, and pharmacological actions. A significant focus is placed on the analytical methodologies for their quantification, the underlying signaling pathways of Phenylethanolamine A's mechanism of action, and the critical role of its deuterated form in modern analytical techniques. This guide is intended to be a valuable resource for professionals in pharmacology, medicinal chemistry, and drug development, offering both theoretical knowledge and practical experimental frameworks.

Introduction

Phenylethanolamine A is a primary amine that belongs to the phenethylamine class of compounds. Structurally similar to endogenous catecholamines like norepinephrine and epinephrine, it functions as a β-adrenergic agonist.[1] It has been identified as a byproduct in the synthesis of Ractopamine, a feed additive used to promote leanness in livestock. The deuterated form, Phenylethanolamine A-D3, is a stable isotope-labeled version of the parent compound. Such deuterated molecules are invaluable in analytical chemistry, particularly in mass spectrometry-based quantification, where they serve as ideal internal standards due to their chemical and physical similarities to the analyte of interest.[2]

This guide will provide an in-depth exploration of both Phenylethanolamine A and Phenylethanolamine A-D3, covering their synthesis, chemical and physical properties, pharmacological activity, and the analytical methods for their detection and quantification.

Chemical and Physical Properties

The core structure of Phenylethanolamine A is 2-amino-1-phenylethanol. Its chemical and physical properties are summarized in the table below. The properties of Phenylethanolamine A-D3 are virtually identical to the non-deuterated form, with a slight increase in molecular weight due to the incorporation of three deuterium atoms.

| Property | Value | Reference(s) |

| Chemical Formula | C₈H₁₁NO | [1] |

| Molar Mass | 137.18 g/mol | [1] |

| Appearance | Pale yellow solid | [1] |

| Melting Point | 56 to 57 °C (133 to 135 °F; 329 to 330 K) | [1] |

| Boiling Point | 157 to 160 °C (315 to 320 °F; 430 to 433 K) at 17 mmHg | [1] |

| Solubility in Water | Soluble | [1] |

| pKa (Hydrochloride) | 8.90 (at 25 °C, 10mM) | [1] |

| Molar Mass (D3 form) | ~140.20 g/mol |

Synthesis

Synthesis of Phenylethanolamine A

Several synthetic routes for phenylethanolamine have been reported. A common and effective method is the reduction of benzoyl cyanide using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[1] Another established method involves the reduction of 2-nitro-1-phenylethanol.[1]

A general synthetic scheme for phenylethanolamine β-receptor agonists involves a multi-step process that can be adapted for Phenylethanolamine A. This typically includes:

-

Electrophilic substitution: Halogenation of a substituted acetophenone on the benzene ring.

-

Nucleophilic substitution: Introduction of a cyano group.

-

Carbonyl alpha-bromination: Bromination at the carbon adjacent to the carbonyl group.

-

Reaction with an amine: Introduction of the amino group.

-

Reduction: Reduction of the ketone to a hydroxyl group.[3]

Synthesis of Phenylethanolamine A-D3

The synthesis of deuterated phenylethanolamines is crucial for their use as internal standards. A general method for preparing deuterium-labeled phenylethanolamine β-receptor agonists involves a three-step reaction:

-

Friedel-Crafts Acylation: Reaction of a substituted benzene with bromoacetyl chloride in the presence of a Lewis acid to form an ω-bromo-acetophenone intermediate.

-

Nucleophilic Substitution: Reaction of the intermediate with a deuterated amine (e.g., isopropylamine-d6) to introduce the deuterated amino group.

-

Reduction: Reduction of the ketone to a hydroxyl group using a reducing agent like sodium borohydride.[4]

The following diagram illustrates a generalized workflow for the synthesis of deuterated phenylethanolamines.

Pharmacology and Mechanism of Action

Phenylethanolamine A exerts its pharmacological effects primarily through its interaction with β-adrenergic receptors.

β-Adrenergic Receptor Agonism

As a β-adrenergic agonist, Phenylethanolamine A mimics the effects of endogenous catecholamines like epinephrine and norepinephrine at these receptors. This interaction initiates a signaling cascade within the cell.

Signaling Pathway

The binding of Phenylethanolamine A to a β-adrenergic receptor, a G-protein coupled receptor (GPCR), triggers a conformational change in the receptor. This leads to the activation of a stimulatory G-protein (Gs). The activated Gs protein then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP acts as a second messenger, activating Protein Kinase A (PKA). PKA then phosphorylates various downstream target proteins, leading to the cellular response.

The following diagram illustrates the β-adrenergic signaling pathway initiated by Phenylethanolamine A.

Pharmacological Data

Quantitative data on the binding affinity and potency of Phenylethanolamine A at β-adrenergic receptor subtypes is not extensively available in the public domain. However, studies on the general phenylethanolamine structure indicate a lower affinity for the β2-adrenergic receptor compared to epinephrine. The following table outlines the key pharmacological parameters and the experimental method used to determine them.

| Parameter | Description | Typical Experimental Method |

| Ki (Binding Affinity) | The inhibition constant, indicating the affinity of a ligand for a receptor. | Radioligand Binding Assay |

| IC50 (Potency) | The concentration of a drug that inhibits a biological process by 50%. | Functional Assays (e.g., cAMP accumulation) |

| EC50 (Potency) | The concentration of a drug that gives half-maximal response. | Functional Assays (e.g., cAMP accumulation) |

Experimental Protocols

Radioligand Binding Assay for Ki Determination

This protocol provides a general framework for determining the binding affinity (Ki) of Phenylethanolamine A for β-adrenergic receptors using a competitive radioligand binding assay.

Materials:

-

Cell membranes expressing the β-adrenergic receptor subtype of interest.

-

Radioligand (e.g., [³H]-dihydroalprenolol, a non-selective β-adrenergic antagonist).

-

Non-labeled competitor (Phenylethanolamine A).

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the receptor and isolate the membrane fraction by centrifugation.

-

Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand and varying concentrations of Phenylethanolamine A to the membrane preparation in binding buffer. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known antagonist, e.g., propranolol).

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the logarithm of the competitor concentration to obtain an IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[5]

The following diagram illustrates the workflow for a competitive radioligand binding assay.

Analytical Methodology

The quantification of Phenylethanolamine A in biological matrices is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with Phenylethanolamine A-D3 as the internal standard.

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for sample preparation.[2]

Procedure:

-

Homogenization: Homogenize the sample (e.g., tissue, urine) in a suitable solvent (e.g., acetonitrile/water).

-

Extraction and Partitioning: Add extraction salts (e.g., magnesium sulfate, sodium acetate) to the homogenate and shake vigorously. This separates the aqueous and organic layers.

-

Dispersive Solid-Phase Extraction (d-SPE): Transfer an aliquot of the organic supernatant to a tube containing d-SPE sorbents (e.g., primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove lipids).

-

Centrifugation: Centrifuge the d-SPE tube to pellet the sorbents.

-

Analysis: The resulting supernatant can be directly injected into the LC-MS/MS system or further processed (e.g., evaporation and reconstitution).[2]

LC-MS/MS Analysis

Liquid Chromatography (LC):

-

Column: A reversed-phase column, such as a Waters Acquity BEH C18, is commonly used.[2]

-

Mobile Phase: A gradient elution with a mobile phase consisting of 0.1% formic acid in water and methanol is typical.[2]

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Positive electrospray ionization (ESI+) is used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification.

The following table summarizes the MRM transitions for Phenylethanolamine A and its deuterated internal standard.

| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) |

| Phenylethanolamine A | 345 | 327, 150 |

| Phenylethanolamine A-D3 | 348 | 330 |

| Data from reference[6] |

The following diagram outlines the analytical workflow for the quantification of Phenylethanolamine A.

Conclusion

Phenylethanolamine A is a pharmacologically active compound with a clear mechanism of action as a β-adrenergic agonist. Its deuterated form, Phenylethanolamine A-D3, is an essential tool for its accurate quantification in various matrices. This technical guide has provided a detailed overview of the synthesis, pharmacology, and analytical methodologies related to these compounds. The experimental protocols and workflows described herein offer a solid foundation for researchers and scientists working in the fields of drug discovery, development, and analytical science. Further research to fully characterize the quantitative pharmacological profile of Phenylethanolamine A at different β-adrenergic receptor subtypes would be a valuable addition to the existing knowledge base.

References

- 1. Phenylethanolamine - Wikipedia [en.wikipedia.org]

- 2. Determination of phenylethanolamine A in animal hair, tissues and feeds by reversed phase liquid chromatography tandem mass spectrometry with QuEChERS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN109912434B - Synthesis method of phenylethanolamine beta receptor agonist - Google Patents [patents.google.com]

- 4. CN104292061A - Synthetic method of deuterium-labeled phenylethanolamine beta receptor stimulants - Google Patents [patents.google.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantitative Analysis of Phenylethanolamine A in Biological Matrices using Phenylethanolamine A-D3 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenylethanolamine A is a biogenic amine that plays a role in various physiological processes. Accurate and reliable quantification of Phenylethanolamine A in biological matrices is crucial for pharmaceutical research, clinical diagnostics, and food safety monitoring. This application note describes a robust and sensitive method for the determination of Phenylethanolamine A in urine, animal tissues, and feed samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Phenylethanolamine A-D3 as a stable isotope-labeled internal standard.

The use of a deuterated internal standard like Phenylethanolamine A-D3 is critical for minimizing analytical errors that can arise from sample matrix effects and variations in sample preparation and instrument response.[1] Since the stable isotope-labeled internal standard has nearly identical physicochemical properties to the analyte, it co-elutes chromatographically and experiences similar ionization suppression or enhancement, leading to more accurate and precise quantification.[1][2]

This method utilizes the high selectivity and sensitivity of Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer to achieve low detection and quantification limits.

Experimental Protocols

Sample Preparation

Two primary methods for sample preparation are presented, depending on the matrix: Solid-Phase Extraction (SPE) for urine samples and a QuEChERS-based method for animal hair, tissues, and feeds.

This protocol is adapted from the method described for the analysis of Phenylethanolamine A in livestock urine.[3]

-

Hydrolysis: Take a known volume of the urine sample and subject it to enzymatic or acid hydrolysis to release any conjugated forms of Phenylethanolamine A.

-

Internal Standard Spiking: Add a known concentration of Phenylethanolamine A-D3 internal standard solution to the hydrolyzed urine sample.

-

Liquid-Liquid Extraction (LLE): Extract the sample with ethyl acetate. Vortex thoroughly and centrifuge to separate the organic and aqueous layers.

-

Solid-Phase Extraction (SPE):

-

Condition an MCX SPE column according to the manufacturer's instructions.

-

Load the organic extract from the LLE step onto the SPE column.

-

Wash the column to remove interfering substances.

-

Elute the analyte and internal standard from the column.

-

-

Evaporation and Reconstitution: Dry the eluate under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

This protocol is based on a method developed for the analysis of Phenylethanolamine A in various animal-derived matrices.[2]

-

Homogenization and Extraction:

-

Weigh a representative sample of the homogenized tissue, hair, or feed.

-

Add a known concentration of Phenylethanolamine A-D3 internal standard.

-

Add acetonitrile/water (80:20, v/v) and homogenize thoroughly.[2]

-

-

QuEChERS Purification:

-

Add the appropriate QuEChERS salts and shake vigorously.

-

Centrifuge to separate the layers.

-

-

Final Preparation:

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters. Instrument-specific optimization is recommended.

-

Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

-

Column: Waters Acquity BEH C18 column or equivalent.[2]

-

Mobile Phase:

-

Gradient Elution: A gradient program should be optimized to ensure sufficient separation of Phenylethanolamine A from matrix components.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive Electrospray Ionization (ESI+)[3]

-

Detection Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the analysis of Phenylethanolamine A using Phenylethanolamine A-D3 as an internal standard.

| Parameter | Value | Reference |

| Linearity Range | 0 - 50 µg/L | [3] |

| Standard Curve Equation | y = 0.0866x + 0.0266 | [3] |

| Regression Coefficient (r²) | 0.9990 | [3] |

| Limit of Detection (LOD) | 0.03 µg/L | [3] |

| Limit of Quantification (LOQ) | 0.1 µg/L | [3] |

| Decision Limit (CCα) | 0.10 - 0.26 µg/kg | [2] |

| Detection Capability (CCβ) | 0.20 - 0.37 µg/kg | [2] |

Table 1: Linearity and Sensitivity of the LC-MS/MS Method.

| Matrix | Recovery (%) | Relative Standard Deviation (%) | Reference |

| Swine Urine | 78.4 - 82.9 | 0.8 - 4.2 | [3] |

| Cattle Urine | 85.7 - 93.3 | 1.6 - 5.6 | [3] |

| Goat Urine | 79.8 - 84.9 | 2.9 - 5.8 | [3] |

| Animal Tissues/Feed | 95.4 - 108.9 | Intra-day: 2.2 - 5.6Inter-day: 3.1 - 6.2 | [2] |

Table 2: Recovery and Precision Data.

| Analyte | Precursor Ion (m/z) | Product Ion(s) (m/z) | Reference |

| Phenylethanolamine A | 345 | 327, 150 | [3] |

| Phenylethanolamine A-D3 | 348 | 330 | [3] |

Table 3: MRM Transitions for Phenylethanolamine A and its Internal Standard.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the quantification of Phenylethanolamine A.

Biosynthesis of Epinephrine from Phenylalanine

Phenylethanolamine A is structurally related to intermediates in the catecholamine biosynthetic pathway. The final step in this pathway, the conversion of norepinephrine to epinephrine, is catalyzed by the enzyme phenylethanolamine N-methyltransferase (PNMT).

Caption: The catecholamine biosynthetic pathway highlighting the role of PNMT.

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of phenylethanolamine A in animal hair, tissues and feeds by reversed phase liquid chromatography tandem mass spectrometry with QuEChERS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Validation and application of an LC-MS/MS method for quantitation of three fatty acid ethanolamides as biomarkers for fatty acid hydrolase inhibition in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Sensitivity LC-MS/MS Assay for Phenylethanolamine A in Biological Matrices

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Phenylethanolamine A in various biological matrices, including animal hair, tissues, feed, and urine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Phenylethanolamine A-D3 is employed as an internal standard to ensure accuracy and precision.[1][2] The described protocols cover sample preparation using QuEChERS and solid-phase extraction (SPE), followed by chromatographic separation and mass spectrometric detection. This method is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of Phenylethanolamine A.

Introduction

Phenylethanolamine A is a beta-agonist that has been a subject of interest in both pharmaceutical research and regulatory monitoring in animal production. Accurate and sensitive quantification is crucial for understanding its pharmacokinetics, efficacy, and for ensuring food safety. The use of a stable isotope-labeled internal standard, Phenylethanolamine A-D3, is essential for correcting matrix effects and variabilities in sample processing and instrument response.[1][2] This document provides detailed experimental protocols for the extraction and LC-MS/MS analysis of Phenylethanolamine A.

Experimental Protocols

Sample Preparation

A choice of two validated sample preparation methods is presented below, suitable for different sample matrices.

1. QuEChERS Method (for Animal Hair, Tissues, and Feeds) [1]

This method provides a simple and rapid extraction and cleanup.

-

Extraction:

-

Homogenize 1 gram of the sample (tissue or feed) or 0.5 grams of hair.

-

Add 10 mL of acetonitrile/water (80:20, v/v).

-

Spike with an appropriate amount of Phenylethanolamine A-D3 internal standard solution.

-

Vortex vigorously for 1 minute.

-

Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

-

Vortex again for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

-

-

Cleanup (Dispersive SPE):

-

Take a 1 mL aliquot of the supernatant.

-

Add it to a dispersive SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.

-

Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.

-

Collect the supernatant.

-

-

Final Preparation:

2. Solid-Phase Extraction (SPE) Method (for Urine) [2]

This method is suitable for cleaning up complex matrices like urine.

-

Hydrolysis and Extraction:

-

To 5 mL of urine, add a suitable enzyme for hydrolysis (e.g., β-glucuronidase/arylsulfatase) and incubate.

-

Spike with the Phenylethanolamine A-D3 internal standard.

-

Add 3 mL of 0.1 M phosphate buffer (pH 6.0) and vortex.

-

Extract the sample with ethyl acetate.[2]

-

-

SPE Cleanup:

-

Condition an Oasis MCX SPE cartridge with methanol followed by water.[2]

-

Load the extracted sample onto the cartridge.

-

Wash the cartridge with 0.1 M HCl followed by methanol.

-

Elute the analytes with 5% ammonium hydroxide in methanol.

-

-

Final Preparation:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Chromatographic Conditions:

-

Column: Waters Acquity BEH C18 (or equivalent)[1]

-

Mobile Phase A: 0.1% Formic acid in water[1]

-

Mobile Phase B: Methanol[1]

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

Gradient: A gradient elution is typically used, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the analytes.

-

-

Mass Spectrometry Conditions:

Quantitative Data Summary

The following tables summarize the quantitative performance of the described methods.

| Parameter | Animal Hair | Animal Tissues | Animal Feeds |

| Decision Limit (CCα) (µg/kg) | 0.26 | 0.10 - 0.12 | 0.15 |

| Detection Capability (CCβ) (µg/kg) | 0.37 | 0.20 - 0.23 | 0.28 |

| Mean Recovery (%) | 95.4 - 101.2 | 98.7 - 108.9 | 96.5 - 105.3 |

| Intra-day CV (%) | 3.1 - 5.6 | 2.2 - 4.8 | 2.5 - 5.1 |

| Inter-day CV (%) | 4.2 - 6.2 | 3.1 - 5.5 | 3.8 - 5.9 |

| Table 1: Performance data for the QuEChERS method in various solid matrices.[1] |

| Parameter | Swine Urine | Cattle Urine | Goat Urine |

| Detection Limit (µg/L) | 0.03 | 0.03 | 0.03 |

| Quantification Limit (µg/L) | 0.1 | 0.1 | 0.1 |

| Recovery (%) | 78.4 - 82.9 | 85.7 - 93.3 | 79.8 - 84.9 |

| Relative Standard Deviation (%) | 0.8 - 4.2 | 1.6 - 5.6 | 2.9 - 5.8 |

| Table 2: Performance data for the SPE method in urine samples.[2] |

Visualizations

Caption: LC-MS/MS Experimental Workflow for Phenylethanolamine A Analysis.

Caption: Simplified Signaling Context of Phenylethanolamine A.

Conclusion

The LC-MS/MS methods described provide the necessary sensitivity, specificity, and reliability for the quantification of Phenylethanolamine A in a variety of biological samples. The use of Phenylethanolamine A-D3 as an internal standard is critical for achieving accurate results. These protocols can be readily implemented in a research or regulatory laboratory setting.

References

Application Notes and Protocols: Phenylethanolamine A-D3 in Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylethanolamine A, an endogenous trace amine, plays a significant role in the catecholamine biosynthetic pathway. Its metabolism, primarily through the action of Phenylethanolamine N-methyltransferase (PNMT), leads to the formation of N-methylphenylethanolamine. Understanding the flux through this pathway is crucial for research in neuroscience, endocrinology, and drug development, particularly for conditions involving dysregulation of catecholamine signaling. Phenylethanolamine A-D3, a stable isotope-labeled variant of Phenylethanolamine A, serves as a powerful tool in metabolic studies to trace and quantify the activity of this pathway with high precision and accuracy using mass spectrometry.

These application notes provide a comprehensive overview and detailed protocols for the utilization of Phenylethanolamine A-D3 in metabolic studies, focusing on its application as an internal standard for quantitative analysis and as a tracer for metabolic flux analysis.

Application 1: Phenylethanolamine A-D3 as an Internal Standard for Accurate Quantification of Phenylethanolamine A

Stable isotope-labeled internal standards are the gold standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS/MS) as they correct for variability during sample preparation and analysis.[1] Phenylethanolamine A-D3, being chemically identical to its unlabeled counterpart, co-elutes and experiences similar ionization effects, ensuring accurate quantification of endogenous Phenylethanolamine A in complex biological matrices such as plasma, urine, and tissue homogenates.

Experimental Protocol: Quantification of Phenylethanolamine A in Plasma

This protocol describes the use of Phenylethanolamine A-D3 as an internal standard for the quantification of Phenylethanolamine A in human plasma by LC-MS/MS.

1. Materials and Reagents:

-

Phenylethanolamine A and Phenylethanolamine A-D3 standards

-

Human plasma (EDTA-stabilized)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., Mixed-mode Cation Exchange)

-

Methanol (LC-MS grade)

-

Ammonium hydroxide

2. Sample Preparation:

-

Spiking with Internal Standard: To 100 µL of plasma sample, add 10 µL of Phenylethanolamine A-D3 internal standard solution (concentration to be optimized based on expected endogenous levels and instrument sensitivity).

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to the plasma sample. Vortex for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant.

-

Solid Phase Extraction (SPE):

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water followed by 1 mL of methanol to remove interfering substances.

-

Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A typical gradient would start at 5% B, ramp up to 95% B, hold, and then re-equilibrate. The gradient should be optimized to ensure good separation from other matrix components.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: The precursor and product ions for Phenylethanolamine A and Phenylethanolamine A-D3 need to be determined by infusing the individual standards into the mass spectrometer. Based on the structure, likely transitions are:

-

Phenylethanolamine A: Precursor [M+H]+ → Product ion (e.g., loss of water or amine group)

-

Phenylethanolamine A-D3: Precursor [M+H]+ → Product ion (corresponding to the fragmentation of the deuterated molecule)

-

-

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Phenylethanolamine A to Phenylethanolamine A-D3 against the concentration of the calibration standards.

-

Determine the concentration of Phenylethanolamine A in the plasma samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Phenylethanolamine A | To be determined empirically | To be determined empirically | To be determined empirically |

| Phenylethanolamine A-D3 | To be determined empirically | To be determined empirically | To be determined empirically |

Note: The exact m/z values and collision energies must be optimized for the specific instrument used.

Workflow Diagram

Caption: Workflow for the quantification of Phenylethanolamine A.

Application 2: Phenylethanolamine A-D3 as a Tracer for Metabolic Flux Analysis of the PNMT Pathway

Stable isotope tracers are invaluable for elucidating metabolic pathways and quantifying the rate of conversion of substrates to products, a technique known as metabolic flux analysis.[2][3][4][5][6] By introducing Phenylethanolamine A-D3 into a biological system (e.g., cell culture or in vivo), the rate of its conversion to N-methylphenylethanolamine-D3 can be monitored over time, providing a direct measure of PNMT enzyme activity and the flux through this specific metabolic route.

Experimental Protocol: In Vitro PNMT Enzyme Activity Assay

This protocol describes a method to measure the activity of PNMT in cell lysates by tracing the conversion of Phenylethanolamine A-D3 to N-methylphenylethanolamine-D3. A similar method has been successfully used to measure PNMT activity by tracking the formation of d3-epinephrine from d3-S-adenosyl-L-methionine.[7]

1. Materials and Reagents:

-

Phenylethanolamine A-D3

-

S-adenosyl-L-methionine (SAM)

-

Cell line expressing PNMT (e.g., PC12 cells, or a transfected cell line)

-

Cell lysis buffer (e.g., Tris-HCl with protease inhibitors)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Internal standard for N-methylphenylethanolamine (e.g., a different deuterated variant if available, or a structural analog)

2. Cell Culture and Lysate Preparation:

-

Culture PNMT-expressing cells to approximately 80-90% confluency.

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable lysis buffer on ice.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).

3. Enzyme Reaction:

-

Prepare a reaction mixture containing:

-

Cell lysate (containing a defined amount of protein, e.g., 50 µg)

-

Phenylethanolamine A-D3 (substrate, concentration to be optimized, e.g., 10 µM)

-

S-adenosyl-L-methionine (co-substrate, concentration to be optimized, e.g., 100 µM)

-

Reaction buffer (e.g., phosphate buffer, pH 7.4)

-

-

Incubate the reaction mixture at 37°C for a specific time period (e.g., 30 minutes). The incubation time should be within the linear range of the enzyme reaction.

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

4. Sample Processing and LC-MS/MS Analysis:

-

Vortex the samples and centrifuge at 10,000 x g for 10 minutes to pellet precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness.

-

Reconstitute in the initial mobile phase for LC-MS/MS analysis.

-

Analyze the samples by LC-MS/MS using MRM mode to detect and quantify the newly formed N-methylphenylethanolamine-D3.

5. Data Analysis:

-

Calculate the amount of N-methylphenylethanolamine-D3 produced based on a calibration curve of the corresponding standard.

-

Express the PNMT enzyme activity as the rate of product formation per unit of time per amount of protein (e.g., pmol/min/mg protein).

Metabolic Flux Data Summary

| Substrate | Product | Measured Flux (e.g., pmol/min/mg protein) |

| Phenylethanolamine A-D3 | N-methylphenylethanolamine-D3 | To be determined experimentally |

Signaling Pathway and Experimental Workflow Diagram

Caption: PNMT pathway and the experimental workflow for metabolic flux.

Conclusion

Phenylethanolamine A-D3 is a versatile and indispensable tool for researchers in metabolic studies. Its application as an internal standard ensures the accuracy and reliability of quantitative data for endogenous Phenylethanolamine A. Furthermore, its use as a metabolic tracer provides a direct and precise method for measuring the flux through the PNMT pathway, offering valuable insights into catecholamine metabolism and its regulation. The protocols and workflows presented here provide a solid foundation for integrating Phenylethanolamine A-D3 into metabolic research, enabling a deeper understanding of its physiological and pathological roles.

References

- 1. The use of deuterated phenylalanine for the elucidation of the phenylalanine-tyrosine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]

- 4. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]

- 6. scholars.mssm.edu [scholars.mssm.edu]

- 7. Double stable isotope ultra performance liquid chromatographic tandem mass spectrometric quantification of tissue content and activity of phenylethanolamine N-methyltransferase, the crucial enzyme responsible for synthesis of epinephrine - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Phenylethanolamine A-D3 as a Tracer in Pharmacological Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Phenylethanolamine A-D3, a deuterated form of Phenylethanolamine A, as a tracer in pharmacological research. This document outlines its primary application as an internal standard for quantitative analysis and provides a framework for its use in pharmacokinetic studies. Detailed experimental protocols and data are presented to guide researchers in incorporating this tool into their drug development workflows.

Introduction to Phenylethanolamine A and the Role of Deuterated Tracers

Phenylethanolamine A is a primary amine and a beta-adrenergic agonist.[1] Its structure is similar to other trace amines and catecholamine neurotransmitters like norepinephrine and epinephrine.[2] In pharmacological research, understanding the absorption, distribution, metabolism, and excretion (ADME) of compounds like Phenylethanolamine A is crucial. Stable isotope-labeled compounds, such as Phenylethanolamine A-D3, are invaluable tools in these studies.[3] Deuterium (D or ²H) is a stable, non-radioactive isotope of hydrogen.[4] Replacing hydrogen with deuterium in a drug molecule can subtly alter its metabolic rate, a phenomenon known as the kinetic isotope effect, which can be exploited to improve pharmacokinetic properties.[5][6] More commonly in analytical chemistry, deuterated compounds serve as ideal internal standards for mass spectrometry-based quantification due to their chemical similarity to the analyte and their distinct mass.[7]

Application: Phenylethanolamine A-D3 as an Internal Standard in LC-MS/MS Analysis

The most well-documented application of Phenylethanolamine A-D3 is as an internal standard for the accurate quantification of Phenylethanolamine A in biological matrices.[8] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it effectively corrects for variations during sample preparation and analysis.[9]

Quantitative Data Summary

The following table summarizes the key parameters for the quantification of Phenylethanolamine A using Phenylethanolamine A-D3 as an internal standard in livestock urine, as determined by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[8]

| Parameter | Value |

| Linearity Range | 0 - 50 µg/L |

| Regression Coefficient (r²) | 0.9990 |

| Limit of Detection (LOD) | 0.03 µg/L |

| Limit of Quantification (LOQ) | 0.1 µg/L |

| Recovery (Swine Urine) | 78.4% - 82.9% |

| Recovery (Cattle Urine) | 85.7% - 93.3% |

| Recovery (Goat Urine) | 79.8% - 84.9% |

| Relative Standard Deviation (RSD) | 0.8% - 5.8% |

Experimental Protocol: Quantification of Phenylethanolamine A in Urine

This protocol is adapted from a validated method for the detection of Phenylethanolamine A in livestock urine using Phenylethanolamine A-D3 as an internal standard.[8]

1. Sample Preparation: a. Hydrolyze the urine sample. b. Add a known concentration of Phenylethanolamine A-D3 internal standard to the hydrolyzed sample. c. Perform a liquid-liquid extraction with ethyl acetate. d. Purify the extract using a mixed-mode cation exchange (MCX) solid-phase extraction (SPE) column. e. Elute the analyte and internal standard. f. Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis: a. Chromatographic Separation:

- Column: A suitable C18 reversed-phase column.

- Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[10]

- Flow Rate: Maintained at a constant rate (e.g., 0.3 mL/min).[10] b. Mass Spectrometric Detection:

- Ionization Mode: Positive Electrospray Ionization (ESI+).

- Detection Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions:

- Phenylethanolamine A: Precursor ion m/z 345 -> Product ions m/z 327 and 150.

- Phenylethanolamine A-D3: Precursor ion m/z 348 -> Product ion m/z 330.

- Quantification: Use the ion pair m/z 345/327 for Phenylethanolamine A and m/z 348/330 for Phenylethanolamine A-D3.

3. Data Analysis: a. Construct a calibration curve by plotting the ratio of the peak area of Phenylethanolamine A to the peak area of Phenylethanolamine A-D3 against the concentration of the calibration standards. b. Determine the concentration of Phenylethanolamine A in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

Application: Phenylethanolamine A-D3 as a Tracer in Pharmacokinetic Studies

Comparative Pharmacokinetic Data (Unlabeled Phenylethanolamine in Dogs)

The following data for unlabeled phenylethanolamine provides a baseline for what might be expected in a pharmacokinetic study.[2]

| Parameter | Value (in Dogs) |

| Model | Two-compartment |

| T½ (α) | ~6.8 minutes |

| T½ (β) | ~34.2 minutes |

| Plasma Half-life | ~30 minutes |

Generalized Experimental Protocol: In Vivo Pharmacokinetic Study

This protocol outlines a general approach for a pharmacokinetic study in a preclinical animal model (e.g., rats or mice) using Phenylethanolamine A-D3 as a tracer.

1. Animal Dosing and Sample Collection: a. Administer a known dose of Phenylethanolamine A to the animal model (e.g., via intravenous or oral administration). b. Co-administer a known, typically smaller, dose of Phenylethanolamine A-D3. c. Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes) into appropriate anticoagulant tubes. d. Process the blood samples to obtain plasma by centrifugation. e. Store plasma samples at -80°C until analysis.

2. Sample Analysis: a. Thaw plasma samples on ice. b. Add a precipitation solvent (e.g., acetonitrile) to precipitate proteins. c. Centrifuge to pellet the precipitated proteins. d. Transfer the supernatant and proceed with an extraction and purification method similar to that described in the quantification protocol (Section 2). A deuterated internal standard with a different mass (e.g., D5-Phenylethanolamine A) would be required for this analysis. e. Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of both Phenylethanolamine A and Phenylethanolamine A-D3 at each time point.

3. Pharmacokinetic Analysis: a. Plot the plasma concentration of both Phenylethanolamine A and Phenylethanolamine A-D3 versus time. b. Use pharmacokinetic modeling software to calculate key parameters for both compounds, including:

- Area Under the Curve (AUC)

- Clearance (CL)

- Volume of Distribution (Vd)

- Half-life (t½) c. Compare the pharmacokinetic profiles of the labeled and unlabeled compounds to assess for any kinetic isotope effects.

Pharmacokinetic Study Workflow Diagram

Signaling Pathway: Beta-Adrenergic Receptor Activation

Phenylethanolamine A acts as a β-adrenergic agonist.[1] Upon binding to β-adrenergic receptors, it initiates a signaling cascade that is fundamental to many physiological responses.

Diagram of the Beta-Adrenergic Signaling Pathway

Pathway Description:

-

Ligand Binding: Phenylethanolamine A binds to the extracellular domain of the β-adrenergic receptor, a G-protein coupled receptor (GPCR).[12]

-